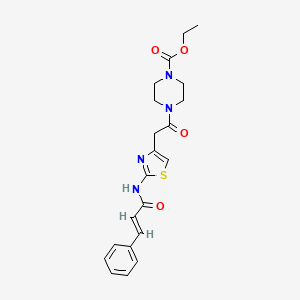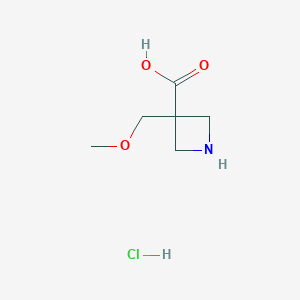![molecular formula C8H7NO3 B2403299 5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid CAS No. 1256818-33-3](/img/structure/B2403299.png)
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO3 . Its molecular weight is 165.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Furo[3,2-c]pyridine N-Oxides : The synthesis of furo[3,2-c]pyridine N-oxides involves the reaction of furo[3,2-c]pyridines with 3-chloroperbenzoic acid in dichloromethane. This process is a crucial step in the generation of furo[3,2-c]pyridine derivatives, which are structurally related to 5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid (Shiotani & Morita, 1986).
Hantzsch Pyridine Synthesis : The Hantzsch pyridine synthesis is a method that involves the reaction of nitrobenzylidenefurandiones with various esters and amines. This process leads to the formation of tetrahydrofuro[3,4-b]pyridines and dihydrofuro[3,4-b]pyridines, which are important for understanding the chemistry of this compound (Görlitzer & Bartke, 2002).
Reaction of Ethyl 5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate : This reaction involves the intramolecular cyclization of thioketene with an internal CH2NH2 nucleophile. The resulting product, ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, is an example of the complex reactions that derivatives of this compound can undergo (Remizov, Pevzner, & Petrov, 2019).
Structural and Analytical Studies
Crystal Structure Analysis : The study of the crystal structure of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals important information about the hydrogen-bonding network and molecular packing. This is relevant for understanding the structural characteristics of this compound (Ye & Tanski, 2020).
Vibrational Spectra Studies : Theoretical and experimental investigations on the vibrational spectra of related compounds provide insights into the fundamental frequencies and molecular structure, which are crucial for characterizing compounds like this compound (Bahgat, Jasem, & El‐Emary, 2009).
Biological Activity
- Antibacterial Activity : Some derivatives of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally similar to this compound, have shown antibacterial activity in vitro. This suggests potential biological applications for this compound in the field of antibacterial research (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Wirkmechanismus
Mode of Action
It’s known that the compound can form complexes with other molecules, such as squaric acid . This suggests that it may interact with its targets through complex formation, potentially altering their function.
Result of Action
Preliminary studies have shown that the compound exhibits fungistatic activity, suggesting it may inhibit the growth of certain fungi .
Eigenschaften
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)5-1-6-3-12-4-7(6)9-2-5/h1-2H,3-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLLTIBCYMULN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)
![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)


![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
